molecular formula C9H8INO3 B14863407 Methyl 4-acetyl-6-iodopyridine-2-carboxylate

Methyl 4-acetyl-6-iodopyridine-2-carboxylate

Cat. No.: B14863407
M. Wt: 305.07 g/mol
InChI Key: RLFPSSYQIQAOIE-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-6-iodopyridine-2-carboxylate is a chemical compound with the molecular formula C9H8INO3 and a molecular weight of 305.07 g/mol . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of iodine and acetyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetyl-6-iodopyridine-2-carboxylate typically involves the iodination of a pyridine derivative followed by esterification. One common method involves the reaction of 4-acetylpyridine with iodine and a suitable oxidizing agent to introduce the iodine atom at the 6-position. This is followed by esterification with methanol to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetyl-6-iodopyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution: Products include various substituted pyridines.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

Methyl 4-acetyl-6-iodopyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-acetyl-6-iodopyridine-2-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the iodine atom can participate in halogen bonding, while the acetyl group can form hydrogen bonds or undergo nucleophilic attack. These interactions can modulate the activity of enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodopyridine-2-carboxylate: Similar structure but lacks the acetyl group.

    Methyl 6-iodonicotinate: Similar structure but with a different substitution pattern on the pyridine ring.

    Methyl 4-acetylpyridine-2-carboxylate: Similar structure but lacks the iodine atom

Uniqueness

Methyl 4-acetyl-6-iodopyridine-2-carboxylate is unique due to the presence of both iodine and acetyl groups, which confer distinct reactivity and potential applications. The iodine atom allows for versatile substitution reactions, while the acetyl group provides additional functionalization options. This combination makes it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

IUPAC Name

methyl 4-acetyl-6-iodopyridine-2-carboxylate

InChI

InChI=1S/C9H8INO3/c1-5(12)6-3-7(9(13)14-2)11-8(10)4-6/h3-4H,1-2H3

InChI Key

RLFPSSYQIQAOIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)I)C(=O)OC

Origin of Product

United States

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